3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde
Description
This compound is a purine nucleoside analog featuring a 6-oxo-purine base linked to a modified tetrahydrofuran (sugar) moiety and an acrylaldehyde group via an amino bridge. The tetrahydrofuran ring adopts the (2R,4S,5R) stereochemistry, common in natural nucleosides like adenosine, but with hydroxyl and hydroxymethyl substituents. Such structural features suggest applications in medicinal chemistry, particularly as a covalent inhibitor or prodrug .
Properties
Molecular Formula |
C13H15N5O5 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
(E)-3-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]amino]prop-2-enal |
InChI |
InChI=1S/C13H15N5O5/c19-3-1-2-14-13-16-11-10(12(22)17-13)15-6-18(11)9-4-7(21)8(5-20)23-9/h1-3,6-9,20-21H,4-5H2,(H2,14,16,17,22)/b2-1+/t7-,8+,9+/m0/s1 |
InChI Key |
HVRUDNSYMIMKBG-PIXDULNESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N/C=C/C=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC=CC=O)CO)O |
Origin of Product |
United States |
Preparation Methods
Photochemical Synthesis via UV Irradiation
One documented method involves the photochemical reaction of deoxyguanosine (dG) in acidic aqueous acetate buffer under UV irradiation to generate related purine derivatives with aldehyde functionalities. The reaction conditions are as follows:
- Reaction medium: Sodium acetate buffer (3 M), pH 3.7
- Temperature: 4°C
- Irradiation: UVA light (300-400 nm) using 20-W black-light bulbs
- Duration: 12 hours
- Mixing: Continuous stirring to ensure homogeneity
- Purification: High-performance liquid chromatography (HPLC) with photodiode array detection, followed by LC-MS/MS analysis for structural confirmation
- Spectroscopic analysis: ^1H NMR in DMSO-d6 at 600 MHz for structural elucidation
This method leverages the photochemical transformation of nucleosides to introduce aldehyde groups selectively, yielding the target compound or closely related analogs. The acidic conditions and low temperature help stabilize intermediates and control side reactions.
Chemical Synthesis via Formimidamide Derivatives
Another approach involves the synthesis of N,N-dimethylformimidamide derivatives of the purine nucleoside. This method typically starts from the corresponding purine nucleoside and involves:
- Functionalization of the purine base at the 2-position with a dimethylformimidamide group
- Retention of the sugar moiety stereochemistry (2R,4S,5R)
- Use of protecting groups to safeguard hydroxyl functionalities during the reaction
- Purification by chromatographic techniques to isolate the pure compound
This synthetic route is well-documented in chemical catalogs and supplier data, indicating the availability of the compound with high purity (≥95%) and molecular weight of 322.32 g/mol.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Reaction medium | Aqueous sodium acetate buffer (3 M) |
| pH | 3.7 (acidic) |
| Temperature | 4°C |
| Irradiation wavelength | 300-400 nm (UVA) |
| Irradiation time | 12 hours |
| Purification method | HPLC with photodiode array and LC-MS/MS |
| Yield | Variable, dependent on reaction scale and conditions; typically moderate to good |
| Purity | ≥95% (commercially available samples) |
Analytical and Characterization Techniques
- HPLC and LC-MS/MS: Used for monitoring reaction progress and confirming product identity
- [^1H NMR Spectroscopy](pplx://action/followup): Provides detailed structural information, confirming stereochemistry and functional groups
- UV-Vis Spectroscopy: Monitors photochemical reaction efficiency
- Mass Spectrometry: Confirms molecular weight and purity
Summary of Key Research Findings
- Photochemical methods under acidic conditions and UVA irradiation effectively generate aldehyde-functionalized purine nucleosides with controlled stereochemistry.
- Chemical synthesis via formimidamide intermediates allows for selective functionalization and high-purity product isolation, suitable for biochemical applications.
- The stereochemical integrity of the sugar moiety (2R,4S,5R) is maintained throughout the synthesis, critical for biological activity.
- Purification by HPLC and characterization by LC-MS/MS and NMR are essential for confirming the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct functional groups that can be further utilized in research and industrial applications.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of purine compounds, similar to 3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde, exhibit antiviral properties. Studies have shown that modifications to the purine structure can enhance activity against various viruses, including HIV and hepatitis C virus. The incorporation of hydroxymethyl tetrahydrofuran moieties may improve bioavailability and efficacy .
Anticancer Potential
The compound's structural elements suggest potential anticancer applications. Compounds with similar purine and aldehyde functionalities have been studied for their ability to inhibit cancer cell proliferation. For instance, research has demonstrated that certain purine derivatives can induce apoptosis in cancer cells by disrupting nucleic acid synthesis . The specific configuration of the tetrahydrofuran ring may also play a role in enhancing these effects.
Enzyme Inhibition
This compound may serve as an enzyme inhibitor due to its structural similarity to natural substrates. Inhibiting enzymes involved in nucleotide metabolism can be a strategy for treating diseases characterized by abnormal cell proliferation .
Antioxidant Properties
Compounds with similar structures have been shown to possess antioxidant properties. The presence of hydroxyl groups contributes to free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage . This aspect could be beneficial in developing therapeutic agents against neurodegenerative diseases where oxidative stress is a significant factor.
Research Case Studies
Mechanism of Action
The mechanism of action of 3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related purine nucleosides with variations in the sugar moiety, purine base substitutions, and side-chain functional groups. Key distinctions include:
Structural Features
Physicochemical Properties
Biological Activity
The compound 3-((9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde (CAS No. 189241-16-5) is a complex organic molecule with potential biological activity. Its structure includes a tetrahydrofuran moiety and a purine derivative, which suggests possible interactions with biological systems, particularly in nucleic acid metabolism and cellular signaling pathways. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 321.29 g/mol. The structural complexity of the compound may contribute to its biological activity, particularly in relation to nucleoside analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₅ |
| Molecular Weight | 321.29 g/mol |
| CAS Number | 189241-16-5 |
| Purity | Not specified |
Antiviral Activity
Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, nucleoside analogs have been shown to inhibit viral replication by interfering with viral RNA synthesis. The presence of the purine base in this compound suggests a mechanism similar to that of established antiviral agents like acyclovir and ribavirin.
Anticancer Potential
The compound's structure indicates potential interactions with key enzymes involved in cancer cell proliferation. Purine derivatives are known to inhibit DNA synthesis and repair mechanisms, making them candidates for anticancer therapies. Studies have shown that purine analogs can induce apoptosis in various cancer cell lines by disrupting nucleotide metabolism.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in nucleotide synthesis and metabolism. For example, it could potentially inhibit enzymes such as ribonucleotide reductase or thymidylate synthase, which are crucial for DNA replication and repair processes.
Case Study 1: Antiviral Efficacy
A study conducted on a series of purine derivatives demonstrated that modifications to the purine ring significantly affected antiviral activity against herpes simplex virus (HSV). The compound's structural features were evaluated for their ability to inhibit viral replication in vitro, showing promising results comparable to existing antiviral drugs .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized various purine analogs and tested their effects on breast cancer cell lines (MDA-MB-231). The results indicated that certain modifications enhanced cytotoxicity and induced apoptosis through caspase activation pathways . The specific role of the tetrahydrofuran moiety in modulating these effects requires further exploration.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of nucleoside analogs. A comparative analysis of different derivatives revealed that the incorporation of hydroxymethyl groups significantly increased solubility and bioavailability, which are critical for therapeutic efficacy .
Q & A
Q. Q1. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified face shields and safety glasses to prevent ocular exposure. Wear chemically resistant gloves (e.g., nitrile) and inspect them for defects before use. Dispose of contaminated gloves following institutional waste management protocols .
- Engineering Controls: Work in a fume hood to minimize inhalation risks. Implement strict handwashing protocols before breaks and after handling .
- First Aid: In case of skin contact, wash immediately with soap and water. For accidental ingestion or inhalation, move the individual to fresh air and consult a physician, providing the Safety Data Sheet (SDS) .
Q. Q2. What are the recommended analytical techniques for characterizing this compound’s purity and structure?
Methodological Answer:
Q. Q3. How can researchers mitigate degradation during storage?
Methodological Answer:
- Storage Conditions: Store at -20°C in amber glass vials under inert gas (argon or nitrogen) to prevent oxidation of the acrylaldehyde group.
- Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., hydrolyzed purine derivatives) .
Advanced Research Questions
Q. Q4. How can contradictory spectral data for this compound be resolved, particularly regarding stereochemical assignments?
Methodological Answer:
- Comparative Analysis: Cross-reference NMR data with structurally validated analogs, such as 2′-Deoxy-N-methylguanosine (CAS: 19916-77-9), focusing on tetrahydrofuran ring proton coupling constants (-values) to confirm configuration .
- Computational Validation: Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. This approach resolves ambiguities in diastereomer assignments .
Q. Q5. What experimental design strategies optimize the synthesis of this compound while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments): Apply factorial designs to test variables (e.g., reaction temperature, catalyst loading). For example, a 3 factorial design can optimize coupling efficiency between the purine and acrylaldehyde moieties .
- Flow Chemistry: Use continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., Michael addition of acrylaldehyde) .
Q. Q6. How can Bayesian optimization improve reaction yields in large-scale synthesis?
Methodological Answer:
- Algorithmic Workflow: Train a Gaussian process model on historical data (e.g., solvent polarity, reaction time) to predict optimal conditions. For instance, Bayesian optimization increased yields of similar purine derivatives by 22% compared to manual optimization .
- Validation: Perform small-scale confirmation runs under algorithm-suggested conditions before scaling up .
Q. Q7. What are the implications of stereochemical heterogeneity in downstream biological assays?
Methodological Answer:
- Enantiomer Separation: Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers. Test each isomer in target assays (e.g., kinase inhibition) to identify bioactive forms .
- Metabolic Stability: Compare half-lives () of stereoisomers in liver microsome assays to assess pharmacokinetic variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
